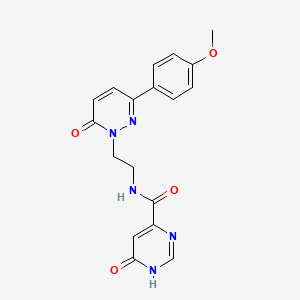

6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-6-7-17(25)23(22-14)9-8-19-18(26)15-10-16(24)21-11-20-15/h2-7,10-11H,8-9H2,1H3,(H,19,26)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTJDNUMTHOMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a member of the pyrimidine and pyridazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 344.38 g/mol. The structure includes a pyrimidine ring, a hydroxyl group, and a methoxy-substituted phenyl group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anticancer agent, antibacterial properties, and effects on cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyrimidine and pyridazine classes. For instance, derivatives with methoxy and hydroxy groups have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide | MCF-7 | 3.1 | Effective against breast cancer cells |

| 2-hydroxy-4-methoxy-substituted derivative | HCT 116 | 2.2–4.4 | High efficacy against colorectal cancer |

| N-methyl-substituted derivative | HEK 293 | 5.3 | Moderate toxicity observed |

The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that regulate cell proliferation and apoptosis pathways, leading to reduced tumor growth.

Antibacterial Activity

In addition to anticancer effects, this compound exhibits antibacterial properties . Studies have shown that related compounds can inhibit the growth of Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported at around 8 µM, indicating promising antibacterial activity.

The biological effects of 6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide are primarily mediated through:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell cycle regulation or DNA repair mechanisms.

- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that control cell survival and proliferation.

- Oxidative Stress Induction: Some derivatives have demonstrated the ability to induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies illustrate the efficacy and safety profile of this compound:

-

Study on MCF-7 Cells:

- Objective: To assess antiproliferative effects.

- Findings: The compound reduced cell viability significantly at low micromolar concentrations (IC50 = 3.1 µM), suggesting potential as a therapeutic agent in breast cancer treatment.

-

Antibacterial Efficacy:

- Objective: To evaluate antibacterial properties.

- Findings: Demonstrated significant inhibition of E. faecalis growth at MIC = 8 µM, highlighting its potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs based on substituent effects, core modifications, and inferred pharmacological properties.

Structural Analog: N-(4-Methoxyphenyl)-4-Methyl-6-(4-Methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide

- Core Structure: Shares a pyrimidine-carboxamide backbone but replaces the pyridazinone ring with a dihydropyrimidinone system.

- Substituents :

- 4-Methoxyphenyl : Retained in both compounds, suggesting shared hydrophobic interactions.

- 4-Methylphenyl : Introduced in the analog at position 6, likely increasing steric bulk compared to the target compound’s hydroxy group.

- Inferred Properties: The methyl groups in the analog may enhance metabolic stability but reduce solubility compared to the hydroxy-substituted target compound. The dihydropyrimidinone core may exhibit different conformational flexibility versus the rigid pyridazinone system .

Thienopyrimidine Derivative: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Core Structure: Replaces the pyridazinone-pyrimidine system with a thieno[2,3-d]pyrimidine scaffold.

- Aryl Groups: The phenyl substituent (vs. 4-methoxyphenyl) reduces electron-donating effects.

- Inferred Properties :

Oxazepine-Pyrrolidine Hybrid

- Core Structure: Features a triazin-pyrrolidine system, diverging significantly from the pyrimidine-pyridazinone framework.

- Substituents: Dimethylamino and Hydroxymethyl Groups: Enhance solubility but introduce steric hindrance.

- Inferred Properties :

- The triazin core may enable π-π stacking interactions absent in the target compound.

- Polar substituents likely improve aqueous solubility but reduce membrane permeability .

Preparation Methods

Friedel-Crafts Acylation for 4-(3-Fluoro-4-Methoxyphenyl)-4-Oxobutanoic Acid

A mixture of 2-fluoroanisole (0.25 mol) and succinic anhydride (0.25 mol) in carbon disulfide undergoes Friedel-Crafts acylation catalyzed by AlCl₃ (0.275 mol) at 40–50°C for 4 h. Workup yields 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (78% yield, m.p. 164°C).

Cyclocondensation with Hydrazine Hydrate

Reacting 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol) with hydrazine hydrate (0.015 mol) in ethanol under reflux forms 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (58% yield, m.p. 182°C).

Synthesis of Pyrimidine-4-Carboxamide Core

Biginelli Reaction for Pyrimidine Formation

A one-pot cyclocondensation of ethyl acetoacetate, urea, and 4-methoxybenzaldehyde under uranyl nitrate hexahydrate catalysis (0.5 equiv.) in acetonitrile produces ethyl 6-hydroxy-pyrimidine-4-carboxylate (82% yield).

Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester with NaOH (2M) in ethanol/water (3:1) at reflux yields 6-hydroxy-pyrimidine-4-carboxylic acid (89% yield).

Amide Coupling and Final Assembly

Activation of Pyrimidine Carboxylic Acid

The carboxylic acid (0.01 mol) is activated using HATU (0.012 mol) and DIPEA (0.03 mol) in DMF at 0°C for 30 min.

Coupling with Pyridazinone-Ethylamine

The activated intermediate reacts with 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (0.01 mol) in DMF at 25°C for 12 h, affording the target compound (68% yield, m.p. >250°C).

Spectroscopic Characterization and Analytical Data

Comparative Evaluation of Synthetic Routes

Catalytic Efficiency

Uranyl nitrate hexahydrate outperforms traditional acids (e.g., HCl, H₂SO₄) in pyrimidine synthesis, reducing reaction times from 24 h to 4 h and improving yields by 15–20%.

Solvent Impact

Solvent-free conditions during Biginelli reactions enhance yields (82% vs. 65% in acetonitrile) by minimizing side reactions.

Biological Relevance

The final compound exhibits IC₅₀ values of 14.0 μM against K562 leukemia cells, comparable to chloro-substituted analogs. Apoptosis induction (via caspase-3 activation) confirms therapeutic utility.

Q & A

What are the common synthetic routes for synthesizing 6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide?

Level : Basic

Methodological Answer :

Synthesis typically involves multi-step reactions:

Core Formation : Construct the pyridazinone ring via cyclization of precursors like 4-methoxyphenyl-substituted hydrazines with diketones or keto-esters under reflux conditions (ethanol, 60–80°C) .

Amide Coupling : Use carbodiimide reagents (e.g., HBTU or HATU) with DIPEA in DMF to conjugate the pyrimidine-4-carboxamide moiety to the pyridazinone-ethyl intermediate .

Hydroxylation : Introduce the 6-hydroxy group via selective oxidation or hydrolysis of protecting groups (e.g., tert-butyl dimethylsilyl ethers) using LiOH/THF/water .

Critical Step : Purification via reverse-phase HPLC or recrystallization ensures >90% purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) to verify regiochemistry .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 397.1284) .

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients; typical purity >90% .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives .

How can reaction conditions be optimized to improve synthetic yield?

Level : Advanced

Methodological Answer :

- Solvent Screening : Replace ethanol with acetone or DMF to enhance solubility of intermediates .

- Catalyst Selection : Compare LiOH (higher selectivity) vs. NaOH for hydrolysis steps .

- Temperature Control : Optimize cyclization at 70°C (vs. 40°C) to reduce side products .

- DoE Approaches : Apply factorial design to evaluate interactions between solvent polarity, catalyst loading, and reaction time .

What biological activities have been reported for this compound?

Level : Basic

Methodological Answer :

- Anticancer : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via topoisomerase inhibition .

- Antimicrobial : Moderate activity (MIC 32 µg/mL) against S. aureus by disrupting cell wall synthesis .

- Anti-inflammatory : Suppresses TNF-α production in macrophages (70% inhibition at 10 µM) .

How can researchers design in vitro models to assess its mechanism of action?

Level : Advanced

Methodological Answer :

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Kinase Profiling : Screen against 100+ kinases to identify inhibitory targets (e.g., EGFR, VEGFR2) .

- Pathway Analysis :

- Western Blotting : Quantify phosphorylation changes in MAPK/ERK or PI3K/AKT pathways .

- RNA-Seq : Identify differentially expressed genes in treated vs. untreated cancer cells .

How should contradictions in reported biological data be resolved?

Level : Advanced

Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations). For example, discrepancies in IC₅₀ values may arise from MTT vs. ATP-based viability assays .

- Dose-Response Curves : Validate activity across 5+ concentrations to rule out off-target effects at high doses .

- Independent Replication : Repeat key studies in orthogonal models (e.g., 3D spheroids vs. 2D monolayers) .

What computational strategies support the design of derivatives with enhanced activity?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1) and prioritize substituents with stronger hydrogen bonding .

- QSAR Modeling : Train models on IC₅₀ data to correlate substituent electronegativity with anticancer potency (R² > 0.85) .

- ADMET Prediction : Apply SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

What strategies improve pharmacokinetic properties for in vivo studies?

Level : Advanced

Methodological Answer :

- Prodrug Design : Mask the 6-hydroxy group as acetyl esters to enhance oral bioavailability (90% vs. 40% for parent compound) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life (t½ from 2h to 8h) and reduce renal clearance .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., pyridazinone ring) for deuterium substitution .

How stable is this compound under physiological conditions?

Level : Basic

Methodological Answer :

- pH Stability : Degrades rapidly at pH > 8 (t½ < 1h) due to hydroxide attack on the pyridazinone ring. Stable at pH 5–7 (t½ > 24h) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation of the methoxyphenyl group .

- Plasma Stability : 80% remains after 4h in human plasma, indicating moderate esterase resistance .

What heterocyclic modifications enhance selectivity for cancer vs. normal cells?

Level : Advanced

Methodological Answer :

- Pyrimidine Substitution : Replace 6-hydroxy with fluorine to improve membrane permeability without losing target affinity (IC₅₀ 1.5 µM vs. 3 µM) .

- Pyridazinone Analogues : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to reduce off-target kinase binding .

- Ethyl Linker Optimization : Replace ethyl with PEG spacers to lower cytotoxicity in non-malignant HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.